molecular formula C8H9NO B3103510 (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol CAS No. 1443112-10-4

(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Cat. No.: B3103510
CAS No.: 1443112-10-4
M. Wt: 135.16
InChI Key: NIRSJDGVNWIEOA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the condensation of cyclopentanone with pyridine derivatives followed by cyclization can yield the desired compound. Reaction conditions often involve the use of catalysts such as ytterbium triflate and solvents like toluene, with heating sources such as microwaves to enhance reaction efficiency .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of catalysts and solvents is crucial to ensure the sustainability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or organolithium compounds to introduce various substituents onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide or tetrahydrofuran.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structural features allow it to bind to active sites or allosteric sites, influencing biochemical pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ring fusion and stereochemistry, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(5S)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIRSJDGVNWIEOA-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@H]1O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 2
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 3
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 4
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 5
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
Reactant of Route 6
(5S)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.